molecular formula C18H23N3 B11946437 4-Diethylamino-4'-ethylazobenzene CAS No. 4928-41-0

4-Diethylamino-4'-ethylazobenzene

Cat. No.: B11946437
CAS No.: 4928-41-0
M. Wt: 281.4 g/mol
InChI Key: PQPOCSPPXRINCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethylamino-4’-ethylazobenzene typically involves the diazotization of 4-ethyl aniline followed by coupling with N,N-diethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt intermediate. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 4-Diethylamino-4’-ethylazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Diethylamino-4’-ethylazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted azobenzenes, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Diethylamino-4’-ethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the electron distribution and molecular geometry, influencing its interaction with other molecules and its overall photochemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Diethylamino-4’-ethylazobenzene is unique due to its specific substitution pattern, which imparts distinct photochemical properties and reactivity. The presence of diethylamino groups enhances its electron-donating ability, making it more reactive in certain chemical reactions compared to its dimethylamino counterparts .

Properties

CAS No.

4928-41-0

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

N,N-diethyl-4-[(4-ethylphenyl)diazenyl]aniline

InChI

InChI=1S/C18H23N3/c1-4-15-7-9-16(10-8-15)19-20-17-11-13-18(14-12-17)21(5-2)6-3/h7-14H,4-6H2,1-3H3

InChI Key

PQPOCSPPXRINCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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